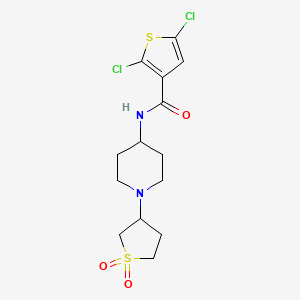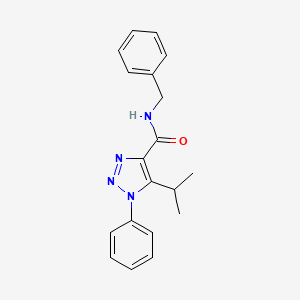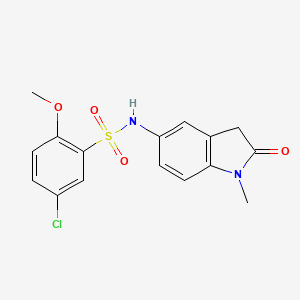![molecular formula C15H18N2O B2445994 N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide CAS No. 2305423-59-8](/img/structure/B2445994.png)
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide, also known as DIM-2-Eno, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide involves the inhibition of NF-κB signaling pathway, which is known to regulate the production of pro-inflammatory cytokines and promote cell survival in cancer cells. N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide inhibits the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound can modulate the expression of genes involved in inflammation, cell survival, and apoptosis. N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has also been shown to regulate the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide in lab experiments is its ability to selectively target the NF-κB signaling pathway, which is known to play a critical role in several diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide. One of the areas of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the identification of novel targets of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide, which can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the development of new analogs of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide with improved pharmacological properties is an area of active research.
Synthesemethoden
The synthesis of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide involves the reaction between 1,5-dimethylindole and acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
N-[1-(1,5-dimethylindol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-5-15(18)16-11(3)13-9-17(4)14-7-6-10(2)8-12(13)14/h5-9,11H,1H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTHQSPSTKKKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C(C)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)








![{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol](/img/structure/B2445926.png)


![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2445932.png)
![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2445933.png)